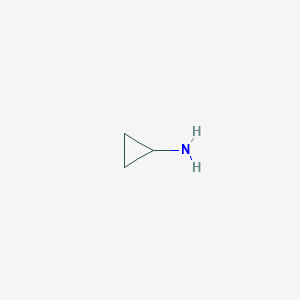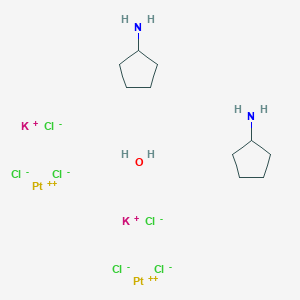
2-Ciclopropilfenol
Descripción general
Descripción
2-Cyclopropylphenol (2-CPP) is an aromatic compound with a unique cyclopropane ring structure that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 65-67°C and a boiling point of 205°C. 2-CPP has a molecular weight of 140.16 g/mol and a molecular formula of C9H10O. It is a highly reactive compound, and its reactivity is due to the presence of a cyclopropane ring in its structure.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de Agentes Terapéuticos
2-Ciclopropilfenol: se explora en química medicinal por su posible papel en la síntesis de agentes terapéuticos . Su estructura fenólica es beneficiosa para crear compuestos con actividades biológicas significativas, como efectos antioxidantes, antibacterianos y cardioprotectores. Este compuesto puede ser un precursor en la síntesis de moléculas que interactúan con receptores específicos en el cuerpo, contribuyendo al desarrollo de nuevos medicamentos.
Agricultura: Intermediario de Pesticidas
En agricultura, This compound sirve como intermedio en la síntesis de pesticidas . Sus propiedades estructurales permiten la creación de compuestos que pueden dirigirse y controlar eficazmente las plagas agrícolas, contribuyendo a la protección de los cultivos y la mejora del rendimiento.
Industria Alimentaria: Aplicaciones Antioxidantes
La industria alimentaria utiliza compuestos fenólicos como This compound por sus propiedades antioxidantes . Estos compuestos pueden mejorar la vida útil y la seguridad de los productos alimenticios al prevenir el deterioro oxidativo y mantener la calidad nutricional.
Ciencias Ambientales: Monitoreo de la Contaminación
This compound: puede usarse en ciencias ambientales para monitorear los niveles de contaminación . Sus propiedades químicas pueden ayudar en la identificación y cuantificación de contaminantes ambientales, lo que ayuda en la evaluación de la salud ecológica y la efectividad de las medidas de control de la contaminación.
Ciencia de Materiales: Síntesis de Polímeros
En ciencia de materiales, This compound se investiga por su papel en la síntesis de polímeros . La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un componente valioso para crear nuevos materiales con las propiedades deseadas para aplicaciones industriales.
Síntesis Química: Reactivo de Síntesis Orgánica
This compound: es un reactivo en la síntesis orgánica, utilizado para preparar moléculas complejas con funcionalidades específicas . Su reactividad permite la formación de diversas estructuras químicas, que son esenciales en el desarrollo de varios productos y productos químicos industriales.
Investigación Bioquímica: Análisis Estructural
En la investigación bioquímica, This compound se estudia por su anillo de ciclopropano, una característica de interés debido a su comportamiento químico único . Este aspecto estructural es significativo para comprender las vías y mecanismos bioquímicos en los organismos vivos.
Aplicaciones Industriales: Síntesis de Agentes Adrenérgicos
Industrialmente, This compound se utiliza para sintetizar agentes adrenérgicos . Estos agentes son importantes en la industria farmacéutica por su papel en el tratamiento de afecciones relacionadas con el sistema adrenérgico del cuerpo, como la regulación de la presión arterial y el control del ritmo cardíaco.
Mecanismo De Acción
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components
Mode of Action
It’s known that phenol, a related compound, is a potent proteolytic agent and produces a chemical neurolysis when injected next to a nerve
Biochemical Pathways
It’s known that drugs can affect various biological pathways, leading to changes in cellular function . More research is needed to elucidate the specific biochemical pathways influenced by 2-Cyclopropylphenol.
Result of Action
It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function . More research is needed to elucidate the specific effects of 2-Cyclopropylphenol.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a drug
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, a category to which 2-Cyclopropylphenol belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and biomolecules that 2-Cyclopropylphenol interacts with are not yet identified .
Cellular Effects
They can neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within the cell, and this localization can affect their activity or function
Propiedades
IUPAC Name |
2-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBILBRBSALKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454529 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10292-60-1 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?
A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that 2-cyclopropylphenol may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for 2-cyclopropylphenol, the structural similarity suggests a similar metabolic pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




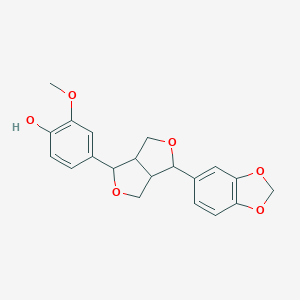
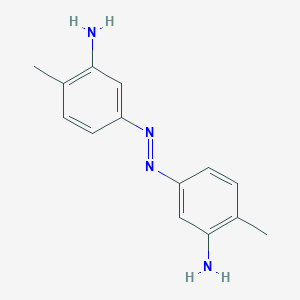
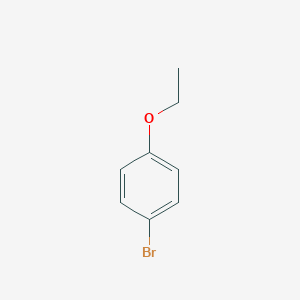
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
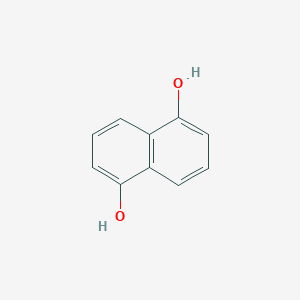
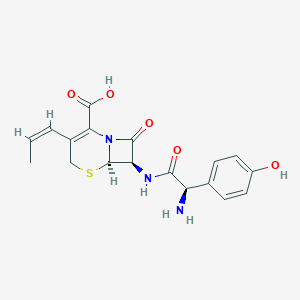
![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

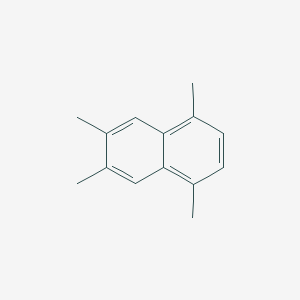
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
